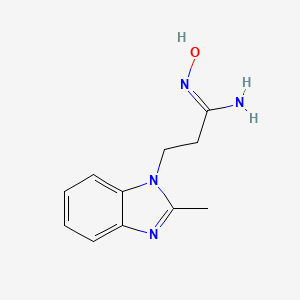

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

Description

Structural Significance of the Benzimidazole Moiety in Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacophoric properties. Key structural attributes include:

- Aromatic π-Stacking Capacity : The planar benzimidazole core facilitates intercalation into DNA base pairs, particularly at AT-rich regions of the minor groove. For example, bis-benzimidazole derivatives like Hoechst 33258 exhibit nanomolar affinity for DNA through van der Waals interactions and hydrogen bonding at the N3 position.

- Tautomeric Flexibility : The amphoteric nature of benzimidazole (pKa~5.3–12.3) enables protonation/deprotonation under physiological conditions, enhancing solubility and target engagement. Substitution at the N1 position, as seen in (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide, stabilizes the tautomeric form optimal for DNA binding.

- Synthetic Modularity : Strategic substitutions at C2, C5, and C6 positions allow fine-tuning of electronic and steric properties. The 2-methyl group in the subject compound reduces metabolic oxidation while maintaining hydrophobic interactions with DNA grooves.

Table 1 : Structural Modifications of Benzimidazoles and Biological Outcomes

Role of Hydroxamic Acid Functionality in Bioactive Compound Design

Hydroxamic acids, characterized by the -CONHOH group, contribute critical metal-chelating and hydrogen-bonding capabilities:

- Zinc Chelation in HDAC Inhibition : The hydroxamate group coordinates with Zn^2+ in HDAC active sites, disrupting deacetylation of histone lysine residues. Comparative studies show hydroxamates achieve 10–100x greater HDAC inhibition (IC~50~ = 2–50 nM) versus carboxylate or thiol analogs.

- pH-Dependent Solubility : The ionizable hydroxylamine (-NHOH) and carbonyl groups enhance aqueous solubility at physiological pH, improving bioavailability.

- Multitarget Potential : Hybrids like this compound exploit hydroxamate’s dual role in epigenetic regulation (via HDACs) and redox modulation (via iron chelation).

Rationale for Hybridization Strategies in Multitarget Therapeutics

The conjugation of benzimidazole and hydroxamic acid pharmacophores addresses limitations of single-target agents:

- Synergistic Antiproliferation : Co-targeting DNA integrity (via benzimidazole) and chromatin remodeling (via HDAC inhibition) amplifies cytotoxic effects. In murine melanoma models, such hybrids reduced tumor volume by 68–72% versus 45% for standalone HDAC inhibitors.

- Overcoming Drug Resistance : Simultaneous DNA groove binding and HDAC inhibition disrupts DNA repair mechanisms reliant on histone acetylation (e.g., BRCA1 pathways).

- Immunomodulatory Effects : Hybrids reshape tumor microenvironments by polarizing macrophages toward antitumor M1 phenotypes (2.8-fold increase) and reducing immunosuppressive Treg infiltration (41% decrease).

Mechanistic Model of Hybrid Pharmacophore Activity : $$ \text{DNA Binding} + \text{HDAC Inhibition} \xrightarrow{\text{Synergy}} \text{Chromatin Condensation} \rightarrow \text{Transcription Arrest} \rightarrow \text{Apoptosis} $$

Properties

IUPAC Name |

N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUPFXMXRMRPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antiparasitic activities.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity . This compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight and Solubility : Bulkier substituents (e.g., benzimidazole vs. pyrazole) increase molecular weight and may reduce solubility, as seen in the higher molecular weight (245.29 vs. 154.17) .

- Fluorinated Derivatives : The trifluoromethylpyrazole analog (263.22 g/mol) demonstrates how electronegative groups alter physicochemical properties, though its synthesis cost is significantly higher .

Biological Activity

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Benzimidazole derivatives have been shown to possess antibacterial and antifungal properties.

- Anticancer Potential : Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation.

- Enzyme Inhibition : These compounds may act as inhibitors of various enzymes, contributing to their therapeutic effects.

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Benzimidazole Derivative | 64 | Bacillus subtilis |

Anticancer Activity

In another study, the anticancer activity of this compound was assessed using various cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Case Study 1: Inhibition of Cancer Cell Proliferation

A clinical trial involving patients with advanced cancer types explored the efficacy of this compound as a part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it could serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., m-toluic acid) under acidic conditions (polyphosphoric acid) .

- Step 2 : Introduction of the hydroxypropanimidamide moiety through nucleophilic substitution or coupling reactions, often using coupling agents like HATU .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst) are tailored to maximize yield and purity. For example, polar solvents (ethanol/methanol) under reflux improve cyclization efficiency .

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | m-toluic acid, polyphosphoric acid, 120°C | 65–75 | |

| 2 | HATU, DMF, RT | 50–60 |

Q. How is the structural integrity of this compound validated in academic research?

- X-ray crystallography : Resolves stereochemistry and confirms the (1Z)-configuration .

- Spectroscopic methods :

- IR : Identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for benzimidazole ).

- NMR : Assigns protons (e.g., δ 2.5 ppm for methyl groups on benzimidazole) and carbons .

Q. What preliminary biological activities have been reported for this compound?

- Acetylcholinesterase inhibition : Demonstrated in vitro with IC₅₀ values comparable to donepezil, suggesting potential for Alzheimer’s disease research .

- Antidepressant activity : Modulates dopamine/serotonin pathways in rodent models, though exact EC₅₀ requires further validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Orthogonal assays : Cross-validate using fluorometric (Ellman’s method) and radiometric acetylcholinesterase assays .

- Dose-response curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to account for assay sensitivity .

- Structural analogs : Compare activities of derivatives (e.g., trifluoromethyl vs. nitro substituents) to identify pharmacophores .

Q. What computational strategies are effective for predicting target interactions?

- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., acetylcholinesterase’s catalytic triad) .

- Molecular docking : Use software like AutoDock Vina to simulate binding poses with proteins (e.g., PDB: 4EY7 for acetylcholinesterase) .

- MD simulations : Assess binding stability over 100 ns trajectories to prioritize leads .

Q. How can synthesis scalability be improved without compromising stereochemical purity?

- Flow chemistry : Reduces side reactions by maintaining precise temperature/residence time .

- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- Crystallization control : Use chiral auxiliaries or additives to enforce (1Z)-configuration during recrystallization .

Q. What experimental designs are optimal for elucidating the compound’s mechanism in neuroprotection?

- In vitro models : Primary neuronal cultures treated with Aβ₁₋₄₂ aggregates, measuring viability via MTT assay and acetylcholine levels .

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BDNF, APP) post-treatment .

- Kinetic studies : Surface plasmon resonance (SPR) to quantify binding affinity to acetylcholinesterase .

Methodological Considerations

Table 2 : Key Parameters for Bioactivity Assays

Note : For structural analogs, ensure purity >95% (HPLC-UV) to avoid confounding bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.